Technical Guide: Physicochemical Properties of 4-chloro-N-methyl-2-nitroaniline
Technical Guide: Physicochemical Properties of 4-chloro-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of 4-chloro-N-methyl-2-nitroaniline. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature and databases for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to this and similar chemical entities.
Core Properties of 4-chloro-N-methyl-2-nitroaniline
Data Presentation: Summary of Quantitative Data
| Property | Value | Source |
| CAS Number | 15950-17-1 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [3] |
| Molecular Weight | 186.60 g/mol | [1] |
| Physical Appearance | Deep red solid | [1] |
| Purity | 95% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols
The following sections detail standard methodologies for the experimental determination of key physicochemical properties for organic compounds like 4-chloro-N-methyl-2-nitroaniline.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.
Methodology: Capillary Method (Thiele Tube or Digital Apparatus)
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
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Apparatus Setup:
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Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.
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Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.
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Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range is reported as the melting point.
Solubility Determination
Solubility is determined by observing the extent to which a compound dissolves in a specific solvent at a given temperature.
Methodology: Shake-Flask Method
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Sample Preparation: A precisely weighed amount of the solute (e.g., 1-5 mg of 4-chloro-N-methyl-2-nitroaniline) is added to a known volume of the solvent (e.g., 1 mL of water, ethanol, or other relevant solvents) in a vial.
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Equilibration: The vial is sealed and agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
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Quantification: The concentration of the compound in the supernatant (the saturated solution) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
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Qualitative Assessment: For a rapid assessment, a small amount of the compound is added to a test tube containing the solvent. The mixture is agitated, and the substance is classified as soluble, partially soluble, or insoluble based on visual observation.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid is typically determined.
Methodology: Potentiometric Titration
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Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (commonly n-octanol) and water.
Methodology: Shake-Flask Method
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Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The two phases are carefully separated.
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Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
The following diagrams illustrate the general experimental workflows for determining melting point and solubility.
